molecular formula C7H15Cl2N5 B1382933 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 1803595-12-1

3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No.: B1382933
CAS No.: 1803595-12-1
M. Wt: 240.13 g/mol
InChI Key: KBIFCYZCOPYVGI-UHFFFAOYSA-N
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Description

3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a chemical compound that features a piperidine ring and a triazole ring The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the formation of the piperidine and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the triazole ring can be formed via cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine and triazole rings can interact with enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(piperidin-3-ylmethyl)piperidine dihydrochloride
  • 3-piperidin-3-ylmethylpyridine dihydrochloride
  • 1-benzylpyrrolidine-3-amine derivatives with piperidine groups

Uniqueness

3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is unique due to the combination of the piperidine and triazole rings, which confer specific chemical and biological properties

Properties

IUPAC Name

5-piperidin-3-yl-1H-1,2,4-triazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.2ClH/c8-7-10-6(11-12-7)5-2-1-3-9-4-5;;/h5,9H,1-4H2,(H3,8,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIFCYZCOPYVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 2
3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 3
3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 4
3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 6
3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

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